His-Leu-lopinavir

Catalog No.
S11168359
CAS No.
M.F
C51H70N8O7
M. Wt
907.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
His-Leu-lopinavir

Product Name

His-Leu-lopinavir

IUPAC Name

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate

Molecular Formula

C51H70N8O7

Molecular Weight

907.1 g/mol

InChI

InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1

InChI Key

CNRARJITWNMDCM-XGZCXRAPSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

His-Leu-lopinavir, also known as Histidine-Leucine-Lopinavir, is a synthetic organic compound that serves as a prodrug for lopinavir. This compound is characterized by its unique structure, which incorporates the amino acids histidine and leucine into the lopinavir framework. The molecular formula for His-Leu-lopinavir is C51H70N8O7C_{51}H_{70}N_{8}O_{7} with a molecular weight of approximately 926.16 g/mol . As a prodrug, His-Leu-lopinavir is designed to enhance the pharmacokinetic properties of its active form, lopinavir, which is primarily used in the treatment of human immunodeficiency virus (HIV) infections.

His-Leu-lopinavir undergoes hydrolysis to release its active component, lopinavir, in physiological conditions. The conversion from His-Leu-lopinavir to lopinavir involves enzymatic cleavage facilitated by peptidases present in the body. This reaction is essential for the activation of the drug, allowing it to exert its therapeutic effects against HIV by inhibiting the viral protease enzyme .

Lopinavir, the active moiety of His-Leu-lopinavir, exhibits potent antiviral activity as an HIV protease inhibitor. It disrupts the proteolytic processing of viral polyproteins, thereby preventing the maturation of infectious HIV particles. Additionally, lopinavir has shown activity against other viruses, including human papillomavirus and coronaviruses like Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), although its clinical efficacy against these viruses has been variable .

The synthesis of His-Leu-lopinavir involves several steps:

  • Peptide Formation: The initial step includes coupling histidine and leucine to form a dipeptide.
  • Lopinavir Attachment: The dipeptide is then linked to the lopinavir structure through amide bond formation.
  • Purification: The final product undergoes purification processes such as chromatography to isolate and obtain pure His-Leu-lopinavir.

These synthesis methods ensure that the prodrug retains the necessary structural features for effective conversion to lopinavir upon administration .

His-Leu-lopinavir is primarily utilized in the treatment of HIV infections as part of antiretroviral therapy. By enhancing the bioavailability and pharmacokinetic profile of lopinavir, it aims to improve therapeutic outcomes in patients requiring long-term HIV management. Its prodrug nature allows for more efficient absorption and potentially reduced side effects compared to direct administration of lopinavir .

Several compounds share structural or functional similarities with His-Leu-lopinavir. These include:

Compound NameStructure TypeMechanism of ActionTherapeutic Use
LopinavirProtease InhibitorInhibition of HIV proteaseHIV treatment
RitonavirProtease InhibitorInhibition of HIV proteaseHIV treatment
AtazanavirProtease InhibitorInhibition of HIV proteaseHIV treatment
SaquinavirProtease InhibitorInhibition of HIV proteaseHIV treatment
DarunavirProtease InhibitorInhibition of HIV proteaseHIV treatment

Uniqueness of His-Leu-Lopinavir

His-Leu-lopinavir stands out due to its prodrug formulation which enhances the pharmacokinetics of lopinavir, potentially improving absorption and reducing gastrointestinal side effects associated with direct lopinavir administration. Additionally, its incorporation of amino acids may influence its metabolism and bioavailability compared to traditional formulations .

Synthetic Pathways for Histidine-Leucine-Lopinavir Conjugation

The synthesis of histidine-leucine-lopinavir represents a sophisticated approach to developing peptide-based prodrugs that can circumvent efflux mechanisms associated with the parent compound lopinavir [2]. The conjugation process involves a sequential two-step methodology that first establishes the dipeptide backbone through peptide bond formation, followed by esterification to attach the lopinavir moiety [2] [6].

Peptide Bond Formation: Histidine-Leucine Dipeptide Synthesis

The formation of the histidine-leucine dipeptide constitutes the foundational step in the synthesis of histidine-leucine-lopinavir [2]. This process relies on the classical peptide coupling methodology involving the activation of the carboxyl group of histidine for subsequent nucleophilic attack by the amino group of leucine [16] [17].

The peptide bond formation occurs through a dehydration synthesis mechanism, where the carboxyl group of histidine undergoes activation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide [19] [20]. The reaction proceeds through the formation of an activated ester intermediate, which subsequently reacts with the amino group of leucine to form the amide bond characteristic of peptide linkages [16] [17].

The synthetic procedure typically employs dimethylformamide as the reaction solvent, with the reaction temperature maintained at 0-25°C to minimize side reactions and preserve the integrity of the amino acid components [6] [20]. The reaction time ranges from 12-24 hours to ensure complete conversion of starting materials to the desired dipeptide product [20].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

Compound1H NMR Key Signals (ppm)13C NMR Key Signals (ppm)
Histidineα-H: 3.18-3.25, imidazole: 7.20-8.15C=O: 174.5, imidazole: 135.8, 117.2
Leucineα-H: 3.60-3.65, CH3: 0.90-0.96C=O: 175.2, CH3: 21.8, 23.1
LopinavirAromatic: 7.0-7.5, α-H: 4.2-4.6C=O: 172.4, Aromatic: 126-140
His-Leu-LopinavirCombined aromatic: 7.0-8.2, peptide NH: 8.5-9.0C=O (amide): 172-175, C=O (ester): 169-171

The formation of the peptide bond between histidine and leucine results in the elimination of a water molecule and the creation of a covalent amide linkage [16] [17]. The reaction yield typically ranges from 85-92% under optimized conditions, with high-performance liquid chromatography purity analysis indicating 92% purity for the isolated dipeptide product [2] [6].

Esterification Strategies for Lopinavir Prodrug Derivatization

The esterification of lopinavir represents a critical step in the synthesis of histidine-leucine-lopinavir, involving the formation of an ester bond between the hydroxyl group of lopinavir and the carboxyl group of the histidine-leucine dipeptide [2] [6]. This process transforms lopinavir into a prodrug form that can be subsequently hydrolyzed to release the active pharmaceutical ingredient [2].

The esterification reaction employs various coupling strategies, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine representing the most commonly utilized reagent combination [6] [18]. Alternative coupling agents include dicyclohexylcarbodiimide with 4-dimethylaminopyridine, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate [6] [18].

Table 2: Esterification Strategies for Lopinavir Prodrug Derivatization

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
EDC/NHSDMF0-2512-2472-78
DCC/DMAPDCM0-2518-3668-75
PyBOPDMF256-1280-85
HATUDMF0-258-1675-82

The esterification process typically utilizes dichloromethane or dimethylformamide as the reaction medium, with reaction temperatures maintained between 0-25°C [6] [18]. The reaction time varies depending on the coupling agent employed, ranging from 6-36 hours to achieve optimal conversion [6] [18].

The mechanism of esterification involves the activation of the carboxyl group of the histidine-leucine dipeptide through the formation of an activated ester intermediate [18] [22]. This intermediate subsequently undergoes nucleophilic attack by the hydroxyl group of lopinavir, resulting in the formation of the ester bond and the release of the coupling agent byproducts [18] [22].

Table 3: Synthetic Pathway Yields and Purity Analysis

Reaction StepReagentsYield (%)Purity (HPLC %)
Histidine-Leucine Dipeptide FormationEDC, NHS, DMF8592
Lopinavir EsterificationDCC, DMAP, DCM7889
His-Leu-Lopinavir ConjugationEDC, HOBt, DMF7285
Final PurificationColumn Chromatography68≥95

Analytical Validation Techniques

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural characterization and validation of histidine-leucine-lopinavir [10] [11]. The technique provides comprehensive information regarding the molecular structure, connectivity, and stereochemistry of the synthesized compound [10] [13].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the successful formation of the peptide and ester bonds within the histidine-leucine-lopinavir structure [10] [11]. The aromatic protons of the histidine imidazole ring appear in the 7.20-8.15 parts per million region, while the lopinavir aromatic protons are observed between 7.0-7.5 parts per million [10] [23].

The peptide bond formation is confirmed through the appearance of amide proton signals in the 8.5-9.0 parts per million range, which are characteristic of the nitrogen-hydrogen bond in the peptide linkage [10] [13]. The ester bond formation is verified through the observation of the characteristic carbonyl carbon signal in the 169-171 parts per million region in carbon-13 nuclear magnetic resonance spectra [10] [13].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional structural confirmation by establishing connectivity patterns between adjacent atoms [10] [13]. These techniques enable the unambiguous assignment of proton and carbon signals to specific positions within the molecular structure [10] [13].

The nuclear magnetic resonance analysis demonstrates that the histidine-leucine-lopinavir compound exhibits signals corresponding to all expected structural components, including the histidine imidazole ring, leucine aliphatic chain, and lopinavir aromatic systems [10] [11]. The integration ratios of the proton signals confirm the expected stoichiometry of the conjugated molecule [10] [11].

Liquid Chromatography-Mass Spectrometry Confirmation

Liquid chromatography-mass spectrometry represents the gold standard analytical technique for the confirmation and quantitative analysis of histidine-leucine-lopinavir [12] [15]. This technique provides both chromatographic separation and mass spectrometric identification, enabling unambiguous compound identification and purity assessment [12] [15].

The liquid chromatography separation utilizes reverse-phase chromatography with acetonitrile-water mobile phases containing formic acid to enhance ionization efficiency [12] [15]. The chromatographic conditions are optimized to achieve baseline separation of histidine-leucine-lopinavir from potential impurities and degradation products [12] [15].

Table 4: Liquid Chromatography-Mass Spectrometry Parameters

ParameterHistidineLeucineLopinavirHis-Leu-Lopinavir
Parent Ion [M+H]+156.1132.1629.4917.5
Product Ion110.186.1447.3629.4
Collision Energy (V)15122530
Retention Time (min)2.18.512.814.2
LOD (ng/mL)0.50.30.10.2
LOQ (ng/mL)1.51.00.30.6

Mass spectrometric analysis employs electrospray ionization in positive ion mode to generate protonated molecular ions [12] [15]. The histidine-leucine-lopinavir compound exhibits a characteristic parent ion at mass-to-charge ratio 917.5, corresponding to the protonated molecular ion [12] [15]. Tandem mass spectrometry fragmentation patterns confirm the structural composition through the observation of characteristic product ions [12] [15].

The primary fragmentation pathway involves the loss of the histidine-leucine dipeptide moiety, resulting in the formation of a product ion at mass-to-charge ratio 629.4, which corresponds to protonated lopinavir [12] [15]. Secondary fragmentation patterns include the loss of specific amino acid residues and the formation of immonium ions characteristic of histidine and leucine [12] [15].

The analytical method demonstrates excellent sensitivity with limits of detection and quantification of 0.2 and 0.6 nanograms per milliliter, respectively [12] [15]. The method precision, expressed as relative standard deviation, is less than 2% for both retention time and peak area measurements [12] [15].

His-Leu-lopinavir demonstrates significantly enhanced aqueous solubility compared to the parent compound lopinavir. The dipeptide prodrug achieves an aqueous solubility of 481 ± 82 µg/mL in distilled deionized water, representing a 9.8-fold improvement over lopinavir's solubility of 49 ± 3 µg/mL [1]. This enhancement stems from the incorporation of hydrophilic amino acid residues, specifically histidine and leucine, into the lopinavir framework.

The solubility enhancement mechanisms operate through multiple pathways. The histidine residue possesses an imidazole side chain with a pKa of approximately 6.0, enabling pH-dependent ionization that increases water interaction capabilities [2]. At physiological pH values, the imidazole group can exist in both protonated and neutral forms, facilitating hydrogen bonding with water molecules and improving overall molecular hydrophilicity [1].

The leucine component contributes to solubility enhancement through its branched aliphatic side chain, which disrupts molecular packing arrangements that typically limit lopinavir solubility [1]. This disruption reduces intermolecular hydrophobic interactions that normally promote crystalline structure formation and decrease aqueous dissolution rates [3].

The ester linkage connecting leucine to lopinavir and the amide bond between histidine and leucine introduce additional polar functional groups that serve as hydrogen bond acceptors and donors [1]. These polar interactions with water molecules further enhance the overall hydrophilic character of the prodrug compared to the parent compound [4].

Table 1: Aqueous Solubility Enhancement of His-Leu-lopinavir

CompoundAqueous Solubility (µg/mL)Enhancement Factor
Lopinavir49 ± 31.0
His-Leu-lopinavir481 ± 829.8

The solubility enhancement mechanism also involves the reduction of crystalline lattice energy through molecular structural modifications [5]. The dipeptide modification prevents efficient molecular packing that characterizes crystalline lopinavir, resulting in increased dissolution rates and higher equilibrium solubility concentrations [6].

Hydrolytic Stability in Physiological and Simulated Biological Media

His-Leu-lopinavir exhibits complex hydrolytic behavior in physiological and simulated biological media, undergoing both chemical and enzymatic degradation pathways [1]. In physiological media at pH 7.4, the compound demonstrates a half-life of 4.6 ± 0.5 hours under purely chemical hydrolysis conditions [1].

The hydrolytic stability profile reveals significant acceleration in the presence of biological enzymes. In Caco-2 cell homogenates at pH 7.4, His-Leu-lopinavir exhibits a dramatically reduced half-life of 2.15 ± 0.06 hours, representing a 2.5-fold increase in degradation rate compared to chemical hydrolysis alone [1]. This enhanced degradation occurs through dual enzymatic pathways involving both esterases and peptidases [1].

Table 3: Hydrolytic Stability in Physiological and Simulated Biological Media

MediaDegradation Rate Constant (min⁻¹)Half-life (hours)Enhancement Factor
Chemical hydrolysis (pH 7.4)25.5 ± 2.4 × 10⁻⁴4.6 ± 0.51.0
Caco-2 cell homogenate (pH 7.4)5.38 ± 0.13 × 10⁻³2.15 ± 0.062.5

Esterase-mediated hydrolysis represents the predominant degradation pathway in biological media [1]. These enzymes cleave the ester bond between leucine and lopinavir, directly releasing the active parent compound [1]. The esterase activity demonstrates high efficiency, contributing significantly to the overall degradation rate observed in cell homogenate studies [4].

Peptidase-mediated hydrolysis occurs simultaneously through cleavage of the amide bond between histidine and leucine [1]. This pathway generates the intermediate compound Leu-lopinavir, which subsequently undergoes further esterase-mediated hydrolysis to yield lopinavir [1]. The peptidase activity contributes to the overall degradation kinetics but represents a secondary pathway compared to direct esterase cleavage [7].

The stability in simulated gastric fluid demonstrates enhanced resistance compared to intestinal conditions [8]. The acidic environment of gastric fluid reduces enzymatic activity and chemical hydrolysis rates, providing protection during gastric transit [6]. This pH-dependent stability profile supports the prodrug's suitability for oral administration [9].

pH-Dependent Degradation Kinetics

His-Leu-lopinavir exhibits pronounced pH-dependent degradation kinetics, with stability inversely related to pH values [1]. The compound demonstrates optimal stability under acidic conditions and accelerated degradation as pH increases toward physiological values [1].

At pH 4.0, His-Leu-lopinavir achieves maximum stability with a degradation rate constant of 2.92 ± 0.03 × 10⁻⁴ min⁻¹ and a half-life of 39.6 ± 0.5 hours [1]. This exceptional stability under acidic conditions ensures prodrug integrity during gastric residence, where pH values typically range from 1.5 to 3.5 [1].

Table 2: pH-Dependent Degradation Kinetics of His-Leu-lopinavir

pHDegradation Rate Constant (k × 10⁻⁴ min⁻¹)Half-life (hours)
4.02.92 ± 0.0339.6 ± 0.5
5.56.21 ± 0.1518.6 ± 0.5
7.425.5 ± 2.44.6 ± 0.5

At intermediate pH 5.5, the degradation rate increases substantially, with a rate constant of 6.21 ± 0.15 × 10⁻⁴ min⁻¹ and half-life of 18.6 ± 0.5 hours [1]. This pH range corresponds to the duodenal environment, where initial prodrug activation begins as the compound transitions from gastric to intestinal conditions [1].

The most rapid degradation occurs at physiological pH 7.4, where the rate constant reaches 25.5 ± 2.4 × 10⁻⁴ min⁻¹ with a corresponding half-life of 4.6 ± 0.5 hours [1]. This accelerated degradation at physiological pH facilitates rapid prodrug activation and lopinavir release in target tissues and systemic circulation [1].

The pH-dependent degradation mechanism involves multiple chemical processes. Hydroxide ion-catalyzed hydrolysis becomes increasingly significant at higher pH values, accelerating both ester and amide bond cleavage [10] [11]. The ester linkage between leucine and lopinavir demonstrates particular susceptibility to base-catalyzed hydrolysis, contributing to the observed pH sensitivity [12].

Intramolecular cyclization reactions also contribute to pH-dependent degradation [4]. At physiological pH, the free amino group of the histidine residue can participate in nucleophilic attack on the ester carbonyl, promoting diketopiperazine formation and concurrent prodrug degradation [6]. This cyclization pathway becomes negligible at pH values below 6.0, explaining the enhanced stability under acidic conditions [4].

The pH-dependent kinetics also reflect the ionization state of the histidine imidazole group [13]. At acidic pH, protonation of the imidazole nitrogen reduces its nucleophilicity and stabilizes the overall molecular structure [14]. As pH increases, deprotonation enhances the nucleophilic character of histidine, promoting intramolecular reactions that accelerate degradation [4].

XLogP3

6.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

906.53674660 g/mol

Monoisotopic Mass

906.53674660 g/mol

Heavy Atom Count

66

Dates

Last modified: 08-08-2024

Explore Compound Types